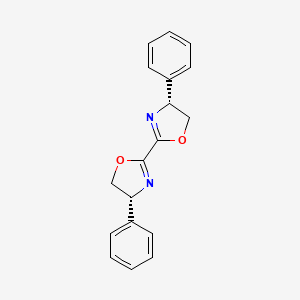

(4R,4'R)-4,4'-Diphenyl-4,4',5,5'-tetrahydro-2,2'-bioxazole

Description

(4R,4'R)-4,4'-Diphenyl-4,4',5,5'-tetrahydro-2,2'-bioxazole is a chiral bioxazole derivative characterized by two phenyl substituents at the 4,4'-positions and a tetrahydro-2,2'-bioxazole core. Its molecular formula is C₁₈H₁₆N₂O₂ (MW: 292.33 g/mol), and it is commonly employed as a ligand in asymmetric catalysis due to its ability to induce enantioselectivity in cross-coupling reactions . The compound is stored under inert atmospheres at 2–8°C and exhibits moderate hazards (H302, H315, H319, H335) .

Properties

IUPAC Name |

(4R)-4-phenyl-2-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-3-7-13(8-4-1)15-11-21-17(19-15)18-20-16(12-22-18)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2/t15-,16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPTBXQCXFVAYOL-HOTGVXAUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)C2=NC(CO2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N=C(O1)C2=N[C@@H](CO2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,4’R)-4,4’-Diphenyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a dihydroxy compound with a nitrile in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of (4R,4’R)-4,4’-Diphenyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced monitoring techniques helps in optimizing the reaction conditions and scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

(4R,4’R)-4,4’-Diphenyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

Pharmacological Research

The unique structural features of (4R,4'R)-4,4'-Diphenyl-4,4',5,5'-tetrahydro-2,2'-bioxazole suggest several potential pharmacological applications:

- Antidepressant Activity : Similar compounds have shown efficacy in treating depression due to their interaction with neurotransmitter systems.

- Anticancer Properties : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through various mechanisms.

Structure-Activity Relationship (SAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models can be utilized to predict the biological activity of this compound. By correlating structural features with biological effects, researchers can identify modifications that enhance its efficacy.

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic synthesis techniques. Understanding these methods is crucial for developing more active derivatives or analogs.

Interaction Studies

Research focuses on the binding affinity of this compound to various biological targets. These studies are essential for elucidating the pharmacodynamics and pharmacokinetics of the compound.

Case Study 1: Antidepressant Efficacy

A study investigated the antidepressant-like effects of similar compounds in animal models. Results indicated that modifications to the bicyclic structure enhanced serotonin receptor binding affinity.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. Further research is needed to explore the mechanisms underlying these effects.

Mechanism of Action

The mechanism by which (4R,4’R)-4,4’-Diphenyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole exerts its effects is primarily through its role as a chiral ligand. It coordinates with metal centers in catalytic complexes, inducing chirality in the resulting products. The molecular targets include various transition metals, and the pathways involved often relate to the formation of chiral intermediates and transition states during catalysis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Bioxazole Derivatives

The stereoelectronic properties of bioxazole ligands are highly sensitive to substituents at the 4,4'-positions. Key analogs and their distinctions are summarized below:

Table 1: Structural and Functional Comparison of Bioxazole Derivatives

Key Findings from Comparative Studies

Enantioselectivity in Catalysis: The diisopropyl analog (4R,4'R)-4,4'-Diisopropyl-2,2'-bioxazole demonstrated superior enantioselectivity (78% ee) in Ni-catalyzed couplings compared to the diphenyl variant, likely due to reduced steric hindrance and optimized chiral induction .

Thermal and Chemical Stability :

- Methyl-substituted bioxazoles (e.g., 4,4′,5,5′-tetramethyl-2,2′-bioxazole) exhibit lower thermal stability compared to aryl-substituted analogs, as alkyl groups lack resonance stabilization .

- tert-Butyl derivatives, such as (4S,4'S)-4,4'-Bis(tert-butyl)-2,2'-bioxazole, are prioritized in high-temperature catalytic systems due to their steric shielding and oxidative resistance .

Synthetic Accessibility :

- Aryl-substituted bioxazoles (e.g., diphenyl and diisopropyl) are typically synthesized via transition-metal-catalyzed cross-coupling, whereas alkyl variants are produced through dimerization or photochemical methods .

Biological Activity

(4R,4'R)-4,4'-Diphenyl-4,4',5,5'-tetrahydro-2,2'-bioxazole is a chiral compound notable for its unique bicyclic structure and potential biological activities. This compound is characterized by the presence of two phenyl groups and oxazoline rings, which contribute to its chemical properties and interactions with biological systems. The compound's molecular formula is CHNO, with a molecular weight of approximately 290.35 g/mol .

Chemical Structure and Properties

The stereochemistry of this compound indicates that both chiral centers are in the R configuration. This specific arrangement can significantly influence the compound's reactivity and biological interactions. The presence of nitrogen atoms in the bicyclic structure suggests potential interactions with various biological macromolecules .

Biological Activity Overview

Research indicates that compounds similar to this compound often exhibit significant biological activities. Preliminary studies suggest that this compound may possess:

- Anticancer Activity : Potential efficacy against various human cancer cell lines.

- Antimicrobial Properties : Activity against certain bacterial strains.

- Antioxidant Effects : Ability to scavenge free radicals.

The biological activity can be predicted using quantitative structure-activity relationship (QSAR) models that correlate structural features with biological effects .

The mechanism by which this compound exerts its effects primarily involves its role as a ligand in catalytic processes. It coordinates with metal centers in catalytic complexes, inducing chirality in the resulting products. This interaction is crucial for understanding its pharmacodynamics and potential therapeutic applications .

Anticancer Activity

A study evaluated the cytotoxic effects of various derivatives on human cancer cell lines including RKO (colorectal), A-549 (lung), MCF-7 (breast), PC-3 (prostate), and HeLa (cervical) cells. The results indicated that certain derivatives exhibited IC values ranging from 49.79 µM to 113.70 µM against these cell lines. Notably, derivative 4r showed significant inhibition in RKO and PC-3 cell lines with IC values of 60.70 µM and 49.79 µM respectively .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 4r | RKO | 60.70 |

| 4r | PC-3 | 49.79 |

| 4s | HeLa | 78.72 |

| Control | Doxorubicin | 0.51 ± 0.01 |

Antimicrobial Properties

In another investigation focusing on antimicrobial activity against Gram-positive and Gram-negative bacteria, several derivatives of this compound were tested for their effectiveness. The results showed promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. One common method includes the cyclization of appropriate precursors under controlled conditions involving solvents like toluene or dichloromethane .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4R,4'R)-4,4'-Diphenyltetrahydrobioxazole?

- Methodological Answer : The compound is synthesized via multi-step organic reactions. A three-stage protocol (condensation, cyclization, and purification) using chiral precursors like (S)-(+)-2-Phenylglycinol achieves high yields (83.2–94.5%) and purity (>99%) . Enantiomeric control is critical, as seen in analogous syntheses where D-cyclohexylglycine derivatives are cyclized to form tetrahydrobioxazoles, followed by triflation for catalytic applications . Key steps include reflux in polar solvents (e.g., ethanol or DMSO) and purification via recrystallization or column chromatography.

Q. Which analytical techniques confirm the compound’s structure and enantiomeric purity?

- Methodological Answer : Structural validation employs polarimetry (optical rotation), IR spectroscopy (C-O/C-N stretching), NMR (1H/13C for stereochemical assignment), and GC-MS (mass fragmentation patterns) . High-resolution mass spectrometry (HRMS) and chiral HPLC are used for enantiomeric excess (e.g., >97% ee) determination, as demonstrated in palladium-catalyzed systems . X-ray crystallography resolves absolute configurations in crystalline derivatives .

Q. How do steric and electronic factors influence substituent placement during synthesis?

- Methodological Answer : Steric effects dominate over electronic factors in directing substituent positions. For example, bulky groups at the 4,4'-positions (e.g., diphenyl) reduce isomerization during dehydrodimerization, favoring symmetrical products. Crossover experiments with radical intermediates confirm steric control in bioxazole formation .

Advanced Research Questions

Q. How does the compound’s stereochemistry impact its application in asymmetric catalysis?

- Methodological Answer : The C2-symmetric 4,4'-diphenyl configuration enables enantioselective catalysis. Copper complexes with tetrahydrobioxazole ligands achieve up to 96% ee in cyclopropanation reactions (e.g., styrene + diazoacetate) due to precise spatial arrangement of donor atoms . Iridium complexes catalyze ketone hydrogenation (91% ee), where the chiral environment dictates substrate orientation .

Q. Can computational models predict host-guest interactions involving this compound?

- Methodological Answer : DFT studies (RB3LYP/LANL2DZp) predict ion selectivity in cryptand analogs. Cryptands with N-donors (vs. O-donors) exhibit longer Mⁿ⁺-N bonds, favoring Mg²⁺ over Ca²⁺. Cavity size comparisons to [phen.phen.phen] or Bühl’s cryptands guide design for alkali/alkaline-earth metal recognition .

Q. What reaction mechanisms explain the formation of symmetrical bioxazole derivatives?

- Methodological Answer : Radical-mediated pathways dominate. Oxidation of 5(4H)-oxazolones with KMnO4 generates radical intermediates that dimerize symmetrically. Isomerization via 4,4'-C-C bond cleavage/recombination (supported by crossover experiments) explains product distributions .

Q. Which biological targets interact with this compound, and how are these interactions studied?

- Methodological Answer : The compound may target enzymes or receptors, as seen in related dihydrooxazoles. In vitro assays (e.g., enzyme inhibition, receptor binding) combined with molecular docking (using X-ray/NMR-derived structures) identify interactions. Fluorescence polarization assays quantify binding affinities for therapeutic lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.